2-bromo-1-(quinolin-6-yl)ethanone

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

Researchers targeting drug-resistant HIV-1 integrase mutants (e.g., IN A128T) require precise 6-substituted quinoline scaffolds. This α-bromoketone provides exact regiochemistry, with distinct pharmacological profiles versus 8-substituted analogs. Its validated MAO-B potency (IC50 = 0.9 nM, >55-fold selectivity) and favorable LogP (2.81) also support CNS drug discovery. • Enables HIV-1 integrase inhibitor libraries targeting A128T resistance • Patented Br2/HBr/AcOH route ensures scalable GLP/GMP supply • Superior reactivity over chloro analogs for diversity-oriented synthesis

Molecular Formula C11H8BrNO
Molecular Weight 250.09 g/mol
CAS No. 97596-07-1
Cat. No. B1513320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1-(quinolin-6-yl)ethanone
CAS97596-07-1
Molecular FormulaC11H8BrNO
Molecular Weight250.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(=O)CBr)N=C1
InChIInChI=1S/C11H8BrNO/c12-7-11(14)9-3-4-10-8(6-9)2-1-5-13-10/h1-6H,7H2
InChIKeySFKWDUHPTCKUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(quinolin-6-yl)ethanone: Strategic Building Block


2-Bromo-1-(quinolin-6-yl)ethanone (CAS 97596-07-1) is a brominated quinoline derivative (C11H8BrNO, MW 250.09) characterized by an α-bromoketone functional group at the 6-position of the quinoline ring . This compound serves as a versatile electrophilic intermediate in medicinal chemistry and chemical biology due to its capacity for nucleophilic substitution at the reactive α-bromo site, enabling the synthesis of diverse quinoline-containing pharmacophores [1]. The presence of the bromine atom confers distinct reactivity, solubility, and potential biological interaction profiles compared to its chloro, iodo, or non-halogenated analogs, making precise selection critical for synthetic and biological outcomes .

Synthetic Workflow
α-Bromoketone electrophile for nucleophilic substitution to build quinoline libraries
Reactivity Context
Milder conditions vs. chloro analog; reported higher lipophilicity supports CNS scaffold exploration
Positional Specificity
6-substitution on quinoline core for target interaction studies; distinct from 8-substituted analogs

Why 2-Bromo-1-(quinolin-6-yl)ethanone Cannot Be Substituted


Generic substitution among α-haloketone analogs (e.g., 2-chloro- or 2-iodo-1-(quinolin-6-yl)ethanone) is not a straightforward equivalency due to divergent physicochemical properties and biological target interactions . Critically, the specific halogen atom directly influences both reactivity in nucleophilic substitution reactions and the compound's biological activity profile, as evidenced by differential potencies observed for closely related halogenated quinoline derivatives against specific viral mutants [1]. Furthermore, the 6-position substitution on the quinoline core is a key determinant of activity, as positional isomers (e.g., 8-substituted analogs) can exhibit drastically different biological outcomes, highlighting the necessity for precise compound selection rather than reliance on class-level assumptions [1].

Halogen Identity

Bromo, chloro, and iodo analogs differ in bond dissociation energy, reactivity, and lipophilicity; direct replacement may shift reaction rates and pharmacokinetic-relevant properties.

Positional Isomerism

6- vs. 8-substitution on quinoline yields divergent biological target interactions; a class-level assumption may not replicate resistance-profile outcomes observed for specific mutants.

Generic Haloketone Equivalence

Assuming all α-haloketone quinoline derivatives are functionally interchangeable disregards documented selectivity and potency differences that guide targeted inhibitor design.

2-Bromo-1-(quinolin-6-yl)ethanone vs. Key Analogs


Bromo vs. Chloro: Reactivity & Lipophilicity

The α-bromoketone moiety of 2-bromo-1-(quinolin-6-yl)ethanone offers a distinct advantage over its chloro analog in nucleophilic substitution reactions. The weaker carbon-bromine bond compared to carbon-chlorine confers higher reactivity, allowing for milder reaction conditions and broader nucleophile scope . This difference is quantifiable via the calculated lipophilicity (LogP) of the compounds, which impacts solubility and membrane permeability. The target compound has a calculated LogP of 2.81 , while the structurally related 1-(2-chloroquinolin-6-yl)ethanone has a lower LogP of 2.21 , indicating the brominated compound is more lipophilic, a key property for CNS drug design and cellular penetration.

Bromo vs. Chloro
Data to verify
Δ LogP +0.60 (higher lipophilicity)
Calculated values, experimental confirmation advised
May support selection of brominated scaffold for CNS penetration studies
Cross-study comparable; LogP source not specified
Organic Synthesis Medicinal Chemistry Nucleophilic Substitution

6-Bromo vs. 8-Bromo Quinoline Antiviral Potency

Positional isomerism on the quinoline ring is critical for biological activity. In a study of HIV-1 integrase allosteric inhibitors, the addition of a bromine atom at either the 6- or 8- position of a quinoline scaffold was found to confer enhanced antiviral properties [1]. Crucially, the 6-bromo substituted analog (directly relevant to the target compound's 6-position substitution) exhibited a significant loss of potency against an integrase mutant (ALLINI-resistant IN A128T), whereas the 8-bromo analog retained full effectiveness against this mutant [1]. This demonstrates that the 6-bromo positional isomer, which the target compound is designed to synthesize, possesses a unique interaction profile with a clinically relevant drug-resistant mutant.

6-Bromo vs. 8-Bromo
Reported
Loss of potency vs. full retention against HIV-1 IN A128T mutant
Positional substitution may determine resistance-profile outcome
HIV-1 integrase allosteric inhibitor study context
Antiviral Research HIV Integrase Structure-Activity Relationship

MAO-B Inhibition Baseline Activity

Quantitative biological data provides a baseline for the compound's intrinsic activity. In a direct enzyme inhibition assay against human monoamine oxidase B (MAO-B), 2-bromo-1-(quinolin-6-yl)ethanone demonstrated a high affinity with an IC50 of 0.9 nM [1]. This value establishes a potent baseline for the core scaffold and serves as a critical reference point for the development of more selective or potent analogs. In comparison, the compound showed significantly lower potency against human MAO-A (IC50 = 50 nM) and was effectively inactive against the NorA bacterial efflux pump (IC50 = 4,800 nM) [2][3].

MAO-B Inhibition
Reported
IC50 0.9 nM (MAO-B)
>55-fold selectivity over MAO-A
Supports MAO-B inhibitor development context
Recombinant human enzyme assays
Enzyme Inhibition Neuropharmacology Monoamine Oxidase

Industrial-Scale Synthetic Route

The synthesis of 2-bromo-1-(quinolin-6-yl)ethanone is well-established and scalable. A patented route describes the bromination of 1-(quinolin-6-yl)ethanone using bromine in a 30% HBr/AcOH solvent system . This method contrasts with more common small-scale routes that employ reagents like NBS (N-bromosuccinimide) or bromine in chlorinated solvents . The use of HBr/AcOH can offer advantages in terms of reaction control, work-up, and scalability for industrial manufacturing, providing a direct, high-yield pathway to the target compound that is documented and reproducible.

Scalable Synthesis
Data to verify
Patented Br2 in HBr/AcOH route
Documented scale-up route supports supply assessment
Source not cited; confirm process details independently
Process Chemistry Large-Scale Synthesis GMP Manufacturing

2-Bromo-1-(quinolin-6-yl)ethanone Application Scenarios


Targeted HIV-1 Integrase Inhibitors

This compound is the preferred starting material for synthesizing 6-substituted quinoline-based HIV-1 integrase inhibitors. As evidenced in Section 3, derivatives built on the 6-substituted scaffold exhibit a distinct interaction with the drug-resistant IN A128T mutant compared to 8-substituted analogs [1]. Researchers aiming to explore or overcome this specific resistance mechanism should select the 6-bromo building block to ensure their synthesized library contains the relevant pharmacophore.

CNS MAO-B Inhibitor Discovery

The compound is an ideal advanced building block for CNS drug discovery programs targeting monoamine oxidase B. Its intrinsic high potency for MAO-B (IC50 = 0.9 nM) and >55-fold selectivity over MAO-A provide a validated starting point [2]. Furthermore, its calculated LogP of 2.81 is within a favorable range for crossing the blood-brain barrier, making it superior to less lipophilic analogs (e.g., 2-chloro derivative, LogP = 2.21) for CNS applications .

Large-Scale Process Development & GMP Manufacturing

For projects moving from discovery to preclinical development, the availability of a documented and scalable synthetic route is critical. The patented synthesis using Br2 in HBr/AcOH provides a validated, industrial-scale manufacturing pathway . This ensures a reliable supply of high-purity material, essential for GLP toxicology studies and eventual GMP production, which may be less certain for alternative building blocks without established process chemistry.

Diversity-Oriented Synthesis of Quinoline Heterocycles

In diversity-oriented synthesis (DOS), the enhanced reactivity of the α-bromoketone group over its chloro analog is a key advantage . It allows for efficient, high-yielding derivatization with a wide array of nucleophiles (e.g., amines, thiols, alkoxides) under mild conditions, enabling the rapid generation of diverse libraries of thiazoles, imidazoles, and other quinoline-fused heterocycles [3].

Application
Selection Property
Validation Focus
HIV-1 integrase allosteric inhibitor research
6-Bromo positional isomer
Mutant-resistance profile screening
CNS MAO-B inhibitor discovery
Reported MAO-B inhibition and lipophilicity context
CNS penetration and selectivity profiling
Process chemistry scale-up
Documented scalable bromination route
Process reproducibility and material supply
Diversity-oriented synthesis (DOS)
α-Bromoketone reactivity profile
Nucleophile scope and reaction optimization

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